(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
Overview
Description
®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is a chiral compound with a unique structure that includes a pyrrolidine ring and two phenyl groups attached to a central carbon atom. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl groups.
Formation of the Central Carbon: The central carbon atom is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nitrile group.
Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile: The enantiomer of the compound with different biological activities.
2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile: The racemic mixture containing both enantiomers.
2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide: A structurally similar compound with an amide group instead of a nitrile group.
Uniqueness
®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQVYYRHEMSRRM-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248519 | |
Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133099-12-4 | |
Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133099-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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